β1-Selectivity Ratio vs. Bisoprolol, Metoprolol, and Atenolol in Human Adrenoceptor Assays
Nebivolol demonstrates the highest relative β1/β2-selectivity ratio among clinically used β-blockers. In radioligand binding studies using human myocardial tissue, nebivolol exhibits a β1-selectivity ratio of 40.6, compared to 19.6 for bisoprolol, 6.0 for metoprolol, and 5.7 for atenolol [1]. This degree of cardioselectivity theoretically reduces the risk of β2-mediated bronchospasm, a clinically limiting adverse effect observed with less selective agents [2].
| Evidence Dimension | β1/β2-adrenoceptor selectivity ratio (higher = greater β1 selectivity) |
|---|---|
| Target Compound Data | Nebivolol: 40.6 (Ladage et al. review) |
| Comparator Or Baseline | Bisoprolol: 19.6; Metoprolol: 6.0; Atenolol: 5.7; Carvedilol: 4.5 |
| Quantified Difference | Nebivolol exhibits 2.1-fold greater selectivity than bisoprolol, 6.8-fold greater than metoprolol, 7.1-fold greater than atenolol, and 9.0-fold greater than carvedilol. |
| Conditions | In vitro radioligand binding studies using human β1- and β2-adrenoceptors expressed in cell lines (Ladage et al. review); also confirmed in human myocardium binding studies (Maack et al.) |
Why This Matters
For procurement decisions where minimizing β2-mediated pulmonary and metabolic side effects is critical (e.g., patients with comorbid asthma or diabetes), this selectivity advantage directly informs compound selection over other β1-selective blockers.
- [1] Baker JG. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. Br J Pharmacol. 2005;144(3):317-322. doi:10.1038/sj.bjp.0706048; and Ladage D, Schwinger RH, Brixius K. Cardio-selective beta-blocker: pharmacological evidence and their influence on exercise capacity. Cardiovasc Ther. 2013;31(2):76-83. As summarized in Table 1 of PMC7917232. View Source
- [2] Lipworth BJ, Iqbal K. Is there a role for beta-adrenoceptor blockers in asthma? Drug Saf. 2003;26(1):1-14. View Source
